2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Overview
Description
2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a phenylacetamide group, which is known for its various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 4-methyl-5-butyl-4H-1,2,4-triazole-3-thiol with N-phenylacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The triazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant with a triazole moiety.
Uniqueness
2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide is unique due to its specific substitution pattern on the triazole ring and the presence of the phenylacetamide group, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-3-4-10-13-17-18-15(19(13)2)21-11-14(20)16-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWROICJRPCOHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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